2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione
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Overview
Description
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base attached to a ribosyl moiety. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves multiple steps. One common method includes the reaction of a purine derivative with a ribosyl moiety under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 6-amino-9-[(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-1H-purin-2(9H)-one
- 4-amino-5-(2-chlorophenyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2(1H)-thione
Uniqueness
What sets 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione apart from similar compounds is its unique structural features, which confer specific chemical and biological properties. These properties make it particularly valuable in certain applications, such as targeted drug development and advanced chemical synthesis .
Properties
Molecular Formula |
C13H15N5O5 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-17-8-9(15-12(14)16-10(8)21)18(13(17)22)11-7(20)4-6(5-19)23-11/h1,6-7,11,19-20H,3-5H2,(H3,14,15,16,21)/t6-,7-,11+/m0/s1 |
InChI Key |
LBVDHKGXSGUIQD-OKTBNZSVSA-N |
Isomeric SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C[C@H](O3)CO)O |
Canonical SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(CC(O3)CO)O |
Origin of Product |
United States |
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